molecular formula C10H16N2O8S2-4 B11819756 4-N,4-N-diethylbenzene-1,4-diamine;disulfate

4-N,4-N-diethylbenzene-1,4-diamine;disulfate

Cat. No.: B11819756
M. Wt: 356.4 g/mol
InChI Key: ZNQFTDYYZBLGBO-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N,4-N-diethylbenzene-1,4-diamine;disulfate is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene and is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate typically involves the reaction of benzene-1,4-diamine with diethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-diethylbenzene-1,4-diamine;disulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and halogenated derivatives of this compound .

Scientific Research Applications

4-N,4-N-diethylbenzene-1,4-diamine;disulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-N,4-N-diethylbenzene-1,4-diamine;disulfate involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N,4-N-diethylbenzene-1,4-diamine;disulfate is unique due to its disulfate group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial and research applications .

Properties

Molecular Formula

C10H16N2O8S2-4

Molecular Weight

356.4 g/mol

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;disulfate

InChI

InChI=1S/C10H16N2.2H2O4S/c1-3-12(4-2)10-7-5-9(11)6-8-10;2*1-5(2,3)4/h5-8H,3-4,11H2,1-2H3;2*(H2,1,2,3,4)/p-4

InChI Key

ZNQFTDYYZBLGBO-UHFFFAOYSA-J

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.